molecular formula C9H18N4S B1478736 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide CAS No. 2098129-92-9

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide

Cat. No.: B1478736
CAS No.: 2098129-92-9
M. Wt: 214.33 g/mol
InChI Key: WTPXBKRJFRMYNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which “4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide” is a part of, has been a subject of research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Melanocortin-4 Receptor Ligands

Piperazinebenzylamine derivatives, including those from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid, have been synthesized and studied for their binding affinities at the human melanocortin-4 receptor. These compounds demonstrate varying potencies in receptor binding, highlighting their potential in related biomedical research (Tran et al., 2008).

Biological Activities of Piperazin-1-yl Methanone Derivatives

A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and exhibited moderate to good antimicrobial activity. These findings suggest the potential of such compounds in antimicrobial research (Mhaske et al., 2014).

Anti-Hyperglycemic Evaluation

Carboximidamides linked with pyrimidine moiety, derived from cyanamides and piperazines, have shown significant effects in decreasing serum glucose levels and restoring biomarkers of liver and kidney function in diabetic models. This highlights their potential use in diabetes research and treatment (Moustafa et al., 2021).

Anticancer and Antituberculosis Studies

Piperazin-1-yl methanone derivatives have been synthesized and shown to exhibit significant anticancer and antituberculosis activities. These findings open up new avenues for the development of therapeutic agents in these fields (Mallikarjuna et al., 2014).

Antipsychotic Potential

Heterocyclic carboxamides, including those with piperazine structures, have been explored for their potential as antipsychotic agents. This research contributes significantly to the development of new treatments for psychiatric disorders (Norman et al., 1996).

Properties

IUPAC Name

4-(thiolan-3-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S/c10-9(11)13-4-2-12(3-5-13)8-1-6-14-7-8/h8H,1-7H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXBKRJFRMYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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